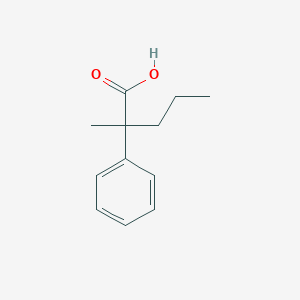

2-Methyl-2-phenylpentanoic acid

カタログ番号 B2963909

CAS番号:

4355-44-6

分子量: 192.258

InChIキー: XTHMSGGESJPZOU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

2-Methyl-2-phenylpentanoic acid, also known as fenofibrate, is a synthetic lipid-lowering agent used to treat high cholesterol and triglyceride levels in the blood. It belongs to the class of fibric acid derivatives and is commonly prescribed to patients with dyslipidemia.

科学的研究の応用

Synthesis and Chemical Reactions

- Preparation in Amino Acids : 2-Methyl-2-phenylpentanoic acid is used in the synthesis of specific amino acids, which are constituents of AM-toxins. These amino acids include 2-amino-5-(p-methoxyphenyl)pentanoic acid and 2-amino-5-(p-hydroxyphenyl)pentanoic acid. These compounds are prepared through processes involving hydrolysis, saponification, and decarboxylation (Shimohigashi, Lee, & Izumiya, 1976).

- Role in Friedel-Crafts Reaction : In the field of organic chemistry, 2-methyl-4-phenylpentanedioic acid, closely related to 2-methyl-2-phenylpentanoic acid, is produced via the Michael reaction and is used in Friedel-Crafts reactions. This demonstrates its importance in synthetic organic chemistry (Natekar & Samant, 2010).

Fragrance and Sensory Applications

- Synthesis of Floral Fragrance : The compound is key in synthesizing the enantiomers of the floral fragrance Rosaphen®, illustrating its application in fragrance chemistry. The synthesis involves asymmetric hydrogenation using a ruthenium catalyst (Matteoli et al., 2011).

Pharmacology and Biochemical Research

- Study of Amino Acid Analogs : Research has explored 2-(methylamino)alkanoic acids, including derivatives of 2-methyl-2-phenylpentanoic acid, for their potential in pharmacotherapeutic interventions, particularly in restricting brain phenylalanine transport (Vogel et al., 2013).

Spectroscopic and Quantum Studies

- Quantum and Spectroscopic Analysis : The compound and its derivatives have been analyzed using density functional theory and spectroscopic methods. These studies provide insights into molecular properties such as geometry, vibrational frequencies, and nonlinear optical properties (Raajaraman, Sheela, & Muthu, 2019).

Wine and Beverage Analysis

- Role in Wine Analysis : 2-Methylpentanoic acid, structurally similar to 2-methyl-2-phenylpentanoic acid, has been identified and analyzed in wines and other alcoholic beverages, signifying its relevance in food chemistry and sensory analysis (Gracia-Moreno, Lopez, & Ferreira, 2015).

特性

IUPAC Name |

2-methyl-2-phenylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-9-12(2,11(13)14)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHMSGGESJPZOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

A solution of 2-methyl-2-phenyl-pent-4-enoic acid benzyl ester (2.31 g, 8.24 mmol) in ethyl acetate (20 mL) was treated with 10% palladium on carbon (0.24 g, 10 weight percent) and stirred under a hydrogen balloon for 72 hours. The vessel was purged with nitrogen gas and the mixture was filtered through a pad of celite and the filtrate was concentrated in vacuo to give the title compound (1.58 g, 99%). 1H NMR (300 MHz, CDCl3): δ ppm 0.91 (m, 3 H) 1.23 (m, 2 H) 1.57 (m, 3 H) 1.96 (m, 2 H) 7.36 (m, 5 H). MS (DCI/NH3+) m/z 210 (M+NH4)+.

Name

2-methyl-2-phenyl-pent-4-enoic acid benzyl ester

Quantity

2.31 g

Type

reactant

Reaction Step One

Name

Yield

99%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d][1,3]dioxol-5-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2963827.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2963830.png)

![2-(Furan-2-yl)-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2963832.png)

![2-(4-Chlorophenyl)-4-[4-(methylsulfonyl)phenyl]-1,3-thiazole](/img/structure/B2963835.png)

![{[5-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B2963836.png)

![1-Bromo-4-{[(Z)-2,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene](/img/structure/B2963839.png)

![6-cyclopropyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2963845.png)

![4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-8-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B2963849.png)